molecular formula C10H22O B1265585 2-Butylhexanol CAS No. 2768-15-2

2-Butylhexanol

Cat. No. B1265585
CAS RN: 2768-15-2
M. Wt: 158.28 g/mol
InChI Key: LAPPDPWPIZBBJY-UHFFFAOYSA-N
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Description

2-Butylhexanol (2-BH), also known as 2-butyl-2-octanol, is a saturated aliphatic alcohol with a molecular formula of C8H18O. It is a colorless oily liquid with a mild, sweet odor. 2-BH is used in a variety of applications in the chemical, pharmaceutical, and cosmetic industries. It is also found in some food products, such as chocolate and confectionery, and can be used as an emollient, surfactant, and solvent.

Scientific Research Applications

Reactive Extraction and Synthesis

  • Long Chain Ester Synthesis : Butyl hexanoate, synthesized through reactive extraction using deep eutectic solvents, has applications in food, beverage, and cosmetics industries (Zhou et al., 2020).
  • Ionic Liquid Catalysis : The use of ionic liquid as a dual catalyst-solvent for esterification of hexanoic acid enhances the production efficiency of butyl hexanoate (Zeng et al., 2020).

Environmental Sustainability

  • Biomass-based 2-Ethylhexanol as Fuel : Lifecycle analysis of biomass-based 2-ethylhexanol, a potential transport fuel alternative, shows its potential in reducing greenhouse gas emissions and energy demand compared to traditional fuels (Poulikidou et al., 2019).

Materials Science and Catalyst Research

  • Metal 2-Ethylhexanoates : These compounds are significant in materials science as precursors, playing roles in catalysts for polymerizations and in painting industries (Mishra et al., 2007).
  • Boric Acid Recovery : In the extraction of boric acid from wastewater, 2-butyl-2-ethyl-1,3-propanediol as an extractant shows effectiveness, with 2-ethylhexanol used as a diluent (Matsumoto et al., 1997).

Chemical Synthesis and Reaction Optimization

  • Direct Synthesis of 2-Ethylhexanol : Investigating the direct synthesis from n-butanal, providing insights into efficient production methods (Liang et al., 2015).
  • One-Step Synthesis from n-Butyraldehyde : Development of a one-step process for 2-ethylhexanol synthesis enhances industrial production efficiency (Miao et al., 2018).

Enzymatic Transesterification Studies

  • Cutinase in Reversed Micelles : Research on the transesterification reaction catalyzed by cutinase in reversed micelles highlights the enzyme's potential in various biotechnological applications (Carvalho et al., 1997).

properties

IUPAC Name

2-butylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-3-5-7-10(9-11)8-6-4-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPPDPWPIZBBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182041
Record name 2-Butylhexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butylhexanol

CAS RN

2768-15-2
Record name 2-Butyl-1-hexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2768-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butylhexanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butylhexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butylhexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Compound 16 (54.1 g, 270 mmol) was dissolved in anhydrous THF (450 mL) and cooled in an ice/water bath under nitrogen protection. Lithium aluminum hydride (LAH) (15.3 g, 404 mmol) was added into the reaction flask in small portions. The temperature of the reaction solution was increased to room temperature and then refluxed overnight. The reaction mixture was cooled down to room temperature and poured very slowly into the ice/water solution. The solution was acidified using a 2N HCl aqueous solution, extracted with Et2O (150 mL×3), and then concentrated via rotary evaporation. The resulting crude oil was purified via vacuum distillation. The compound 17 was collected as colorless oil (32.6 g, 76.2%). 1H NMR (CDCl3): δ 0.87-0.92 (6H, m), 1.17-1.42 (12H, m), 1.40-1.50 (1H, m), 3.53 (2H, d). MS (EI): calcd, 158.3. found M+H+, 159.2.
Quantity
54.1 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G WYPYCH - Handbook of Solvents, Volume 2: Volume 2: Use …, 2019 - books.google.com
… -solvent systems: nitrocellulose (typical solvents include solvent combinations usually of a ketone or an ester, an alcohol and a hydrocarbon selected from isopropanol, 2-butylhexanol, …
Number of citations: 0 books.google.com
N Tsubokawa - studfile.net
… -solvent systems: nitrocellulose (typical solvents include solvent combinations usually of a ketone or an ester, an alcohol and a hydrocarbon selected from isopropanol, 2-butylhexanol, …
Number of citations: 0 studfile.net
G Wypych - Handbook of solvents. William Andrew Publishing …, 2001 - Citeseer
… -solvent systems: nitrocellulose (typical solvents include solvent combinations usually of a ketone or an ester, an alcohol and a hydrocarbon selected from isopropanol, 2-butylhexanol, …
Number of citations: 16 citeseerx.ist.psu.edu
K Thewalt, W Rudolph - Journal für Praktische Chemie, 1967 - Wiley Online Library
Die Hydrogenolyse des Furanringes bei α‐Alkyl‐Furfurylidenacetaldehyden verläuft unbeeinflußt durch sterische bzw. konjugative Effekte der Seitenkette nach beiden Richtungen. Es …
Number of citations: 0 onlinelibrary.wiley.com

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